molecular formula C9H14O3 B123810 Ethyl 4-oxocyclohexanecarboxylate CAS No. 17159-79-4

Ethyl 4-oxocyclohexanecarboxylate

Cat. No.: B123810
CAS No.: 17159-79-4
M. Wt: 170.21 g/mol
InChI Key: ZXYAWONOWHSQRU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1 , which is currently being clinically investigated for the treatment of obesity . This suggests that the primary target of this compound is the neuropeptide Y receptor, a key player in the regulation of appetite and energy balance.

Mode of Action

It is known to be involved in the synthesis of neuropeptide y antagonist 1 . The compound likely interacts with its targets through a series of chemical reactions, leading to the formation of the antagonist.

Biochemical Pathways

The convergent synthesis of neuropeptide Y antagonist 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 . The coupling reaction of this compound with lithiated isonicotinamide 11 initially resulted in a suboptimal 45:55 ratio of trans:cis isomers . Improved stereocontrol was achieved through ketene chemistry .

Pharmacokinetics

It is known that the compound is soluble in most organic solvents and insoluble in water . This suggests that the compound may have good bioavailability when administered in an appropriate formulation.

Result of Action

The primary result of the action of this compound is the synthesis of neuropeptide Y antagonist 1 . This antagonist is currently being clinically investigated for the treatment of obesity, suggesting that the compound may have significant effects on energy balance and weight control.

Action Environment

This compound is a naturally occurring ester with unique properties, including solubility in organic solvents, thermal stability, electrical insulation properties, and chemical resistance . These properties suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage, ventilation, and personal protective equipment are essential for safe handling .

Properties

IUPAC Name

ethyl 4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYAWONOWHSQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312146
Record name Ethyl 4-oxocyclohexanecarboxylate
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17159-79-4
Record name Ethyl 4-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17159-79-4
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Record name Ethyl 4-oxocyclohexanecarboxylate
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Record name 17159-79-4
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Record name Ethyl 4-oxocyclohexanecarboxylate
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Record name Ethyl 4-oxocyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester
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Record name ETHYL 4-OXOCYCLOHEXANECARBOXYLATE
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Synthesis routes and methods I

Procedure details

Into a 1-liter magnetically stirred autoclave is placed 489 grams of ethyl-p-hydroxybenzoate having the structure: ##STR139## and 5% palladium on carbon catalyst (4 grams). The autoclave is sealed and hydrogenated at 125°-140° C. and 50 psig hydrogen pressure until the uptake of hydrogen is approximately 70% of theory. GLC analysis indicates that the reaction product at this point contains 71% ketone having the structure: ##STR140## 7.6% alcohol having the structure: ##STR141## and 20% starting material having the structure: ##STR142##
Quantity
489 g
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ketone
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alcohol
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4 g
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Synthesis routes and methods II

Procedure details

To a 3-L 3-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel were added 50 g (292 mmol) of the compound of Formula 32.0 from Step 1, 33 mL (584 mmol) of acetic acid and 145 mL of commercial bleach (5.25% NaOCl). To the cooled reaction mixture, at 5° C., was added dropwise 479 mL of more bleach. The reaction was allowed to warm to room temperature for 1 hour and then was extracted with 3×400 mL ethyl acetate. The combined extract was washed with water, dried over MgSO4, and concentrated to give 49 g of crude 33.0 as an oil which was used without purification. The spectrum data are identical to that of literature (see Sanchez, I. H.; Ortega, A.; Garcia, G.; Larraza, M. I.; Flores, H. J. Synthetic comm. 1985, 15, 141).
[Compound]
Name
compound
Quantity
50 g
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reactant
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0 (± 1) mol
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reactant
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33 mL
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Synthesis routes and methods III

Procedure details

A solution of 50 g of ethyl 4-hydroxybenzoate in 500 ml of toluene is hydrogenated at 2.5 bar and 110° C. in the presence of palladium on activated carbon. The reaction mixture is filtered and freed from water by azeotropic distillation. It is then treated with 10 g of pyridine sulfone and stirred at 50° C. for 1 hour. After filtration with basic alumina and removal of the solvent, 49.6 g (97% yield) of ethyl cyclohexan-4-onecarboxylate having a purity of 94.1% (GC) remain.
Quantity
50 g
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reactant
Reaction Step One
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500 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a solution of ethyl 4-hydroxycyclohexanecarboxylate (16 g, 93 mmol), 4-methylmorpholine N-oxide (16.32 g, 139.5 mmol) and CH2Cl2 (180 mL) was added tetrapropylammonium perruthenate (0.8 g, 2.3 mmol) in small portions at a rate that maintained the reaction temperature at 35-40°. The reaction slowly cooled and was stirred overnight. The resulting mixture was filtered through silica with CH2Cl2 to afford 13.46 g (85%) of the title compound as a colorless oil. 1H NMR (CDCl3): d 4.19 (q, 2), 2.75 (m, 1), 2.5 (m, 2), 2.37 (m, 2), 2.19 (m, 2), 2.04 (m, 2).
Quantity
16 g
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reactant
Reaction Step One
Quantity
16.32 g
Type
reactant
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Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 2
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 3
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 5
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 6
Ethyl 4-oxocyclohexanecarboxylate
Customer
Q & A

Q1: What is the significance of Ethyl 4-oxocyclohexanecarboxylate in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its structure, containing both a ketone and an ester functional group, allows for diverse chemical transformations.

  • Example 1: In the synthesis of 4-[2'-(4''-trans-propylcyclohexyl)ethyl]cyclohexanone, it acts as a precursor for the Grignard reaction, ultimately leading to the formation of the target compound. []
  • Example 2: It can be transformed into a 1,2,4,5-tetraoxane derivative via methyltrioxorhenium-catalyzed endo-peroxidation with hydrogen peroxide. This tetraoxane derivative was then used to synthesize novel water-soluble conjugates with bis(quaternary ammonium salts). []

Q2: What challenges arise during reactions involving this compound?

A: One challenge encountered is the control of stereochemistry during reactions. For instance, the reaction of this compound with lithiated isonicotinamide can lead to both trans and cis isomers. Achieving high stereoselectivity often requires careful optimization of reaction conditions or the development of alternative synthetic routes. []

Q3: Can you elaborate on the alternative synthetic strategies employed to improve stereoselectivity in reactions with this compound?

A: The research highlights the use of ketene chemistry to enhance the trans:cis ratio in the synthesis of a neuropeptide Y antagonist. By converting this compound to its corresponding ketene intermediate and reacting it with tert-butyl alcohol under specific conditions, a significant improvement in stereoselectivity was observed. This approach led to a higher yield of the desired trans isomer, demonstrating the effectiveness of ketene chemistry in controlling stereochemistry. []

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